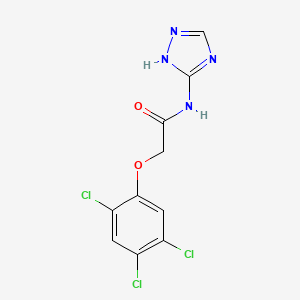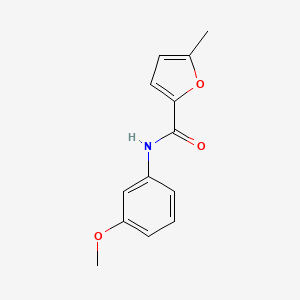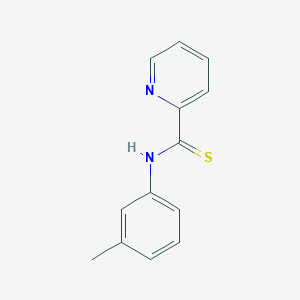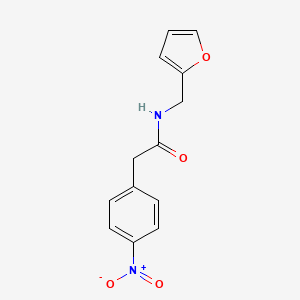
N,N-diisobutylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisobutylcyclohexanecarboxamide, commonly known as DIBMA, is a chemical compound widely used in scientific research for its unique properties. DIBMA is a white crystalline solid with a molecular formula of C16H31NO and a molecular weight of 257.43 g/mol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
科学的研究の応用
DIBMA has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These metal complexes have been extensively studied for their catalytic, magnetic, and optical properties. DIBMA is also used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between immiscible phases. In addition, DIBMA is used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products.
作用機序
The mechanism of action of DIBMA is not fully understood, but it is believed to act as a bidentate ligand, forming stable complexes with metal ions. The formation of these complexes can affect the reactivity and selectivity of the metal catalyst, leading to changes in the reaction products. In addition, DIBMA can act as a phase transfer catalyst by facilitating the transfer of reactants between immiscible phases. This allows for reactions to occur in a biphasic system, which can be advantageous for certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DIBMA. However, studies have shown that DIBMA is not toxic to cells and does not have any significant effects on cell viability. In addition, DIBMA has been shown to have low toxicity in animal studies, with no observed adverse effects on organ function or behavior.
実験室実験の利点と制限
One of the main advantages of using DIBMA in lab experiments is its versatility. DIBMA can be used as a ligand, phase transfer catalyst, or chiral auxiliary, making it a useful tool for a wide range of reactions. In addition, DIBMA is relatively easy to synthesize and has a high yield. However, one limitation of using DIBMA is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
将来の方向性
There are several future directions for the use of DIBMA in scientific research. One area of interest is the development of new metal complexes with improved catalytic properties. Another area of interest is the use of DIBMA as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. In addition, the use of DIBMA as a phase transfer catalyst in biphasic systems is an area of active research. Overall, the unique properties of DIBMA make it a valuable tool for scientific research, with many potential future applications.
合成法
The synthesis of DIBMA involves the reaction of cyclohexanecarboxylic acid with isobutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces N,N-diisobutylcyclohexanecarboxamide as the main product. The yield of DIBMA can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
特性
IUPAC Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKULOGYXFABEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)



![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)